Cas no 84809-71-2 (2-propanol-1,1,1-d3)

2-propanol-1,1,1-d3 structure
2-propanol-1,1,1-d3 structure
Product Name:2-propanol-1,1,1-d3
CAS No:84809-71-2
MF:C3H8O
MW:63.1135063171387
CID:888195
PubChem ID:12213345
Update Time:2025-04-19

2-propanol-1,1,1-d3 Chemical and Physical Properties

Names and Identifiers

    • 2-propanol-1,1,1-d3
    • 1,1,1-trideuteriopropan-2-ol
    • 84809-71-2
    • 2-propanol-d3
    • DTXSID30480715
    • 2-Propanol-1,1,1-d3, 98 atom % D
    • Inchi: 1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3
    • InChI Key: KFZMGEQAYNKOFK-FIBGUPNXSA-N
    • SMILES: OC(C)C([2H])([2H])[2H]

Computed Properties

  • Exact Mass: 63.076345112g/mol
  • Monoisotopic Mass: 63.076345112g/mol
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 4
  • Rotatable Bond Count: 0
  • Complexity: 10.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Melting Point: -90 °C
  • Boiling Point: 82 °C
  • Flash Point: 12 °C

2-propanol-1,1,1-d3 Security Information

  • Hazardous Material transportation number:UN 1219 3/PG 2
  • Hazard Category Code: 11-36-67
  • Safety Instruction: 7-16-24/25-26
  • Hazardous Material Identification: F Xi
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